molecular formula C11H10N2O3 B1418178 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1105193-85-8

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B1418178
CAS No.: 1105193-85-8
M. Wt: 218.21 g/mol
InChI Key: RQSRGVSARMICCB-UHFFFAOYSA-N
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Description

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring substituted with a hydroxy and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 6-(4-formyl-3-methoxyphenyl)pyridazin-3(2H)-one, while reduction of the pyridazinone ring may produce 6-(4-hydroxy-3-methoxyphenyl)dihydropyridazin-3(2H)-one.

Scientific Research Applications

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    6-(4-hydroxyphenyl)pyridazin-3(2H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    6-(4-methoxyphenyl)pyridazin-3(2H)-one: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.

    6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-thione: Contains a thione group instead of a carbonyl group, which may influence its chemical and biological properties.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-6-7(2-4-9(10)14)8-3-5-11(15)13-12-8/h2-6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSRGVSARMICCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239830
Record name 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-85-8
Record name 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Hydroxy-3-methoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-hydroxy-3-methoxyphenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper mentions synthesizing an aromatic N-heterocycle from biomass. What is the significance of using biomass as a starting material in this context?

A1: Utilizing biomass as a starting material for synthesizing chemicals like 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one is significant due to its renewable nature. Unlike fossil fuels, biomass represents a sustainable resource that can be replenished over time. This shift towards renewable feedstocks aligns with the growing demand for environmentally friendly practices in chemical synthesis and material production. []

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